2-chloro-4-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxyphenol
Overview
Description
2-chloro-4-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxyphenol is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is known for its unique structural features, which include a chloro-substituted phenol ring, a methoxy group, and a diphenyl-imidazole moiety. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 2-chloro-4-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxyphenol typically involves a multi-step process. One common method is the one-pot synthesis, which includes the following steps:
Chemical Reactions Analysis
2-chloro-4-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Complexation: The compound can form complexes with transition metals, which can be characterized by various spectroscopic techniques.
Scientific Research Applications
2-chloro-4-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxyphenol has several scientific research applications:
Antioxidant Activity: The compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and free radical scavenging.
Antimicrobial Efficacy: It has been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Molecular Docking Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, which can aid in drug design and development.
Mechanism of Action
The mechanism of action of 2-chloro-4-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxyphenol involves its interaction with specific molecular targets. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Its antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth .
Comparison with Similar Compounds
2-chloro-4-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxyphenol can be compared with other imidazole derivatives, such as:
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2-(4,5-diphenyl-1H-imidazol-2-yl)phenol: Lacks the chloro and methoxy groups, resulting in different reactivity and applications.
These comparisons highlight the unique features of this compound, such as its enhanced antioxidant and antimicrobial activities due to the presence of specific substituents.
Properties
IUPAC Name |
2-chloro-4-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-27-18-13-16(12-17(23)21(18)26)22-24-19(14-8-4-2-5-9-14)20(25-22)15-10-6-3-7-11-15/h2-13,26H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZABMAPIOXDBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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